molecular formula C18H21NO B13376658 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide

2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide

Cat. No.: B13376658
M. Wt: 267.4 g/mol
InChI Key: RZYICLRFJPKCSL-UHFFFAOYSA-N
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Description

2-[1,1'-Biphenyl]-4-yl-N-isobutylacetamide is a biphenyl-derived compound featuring an acetamide group substituted at the 4-position of the biphenyl core and an isobutyl chain attached to the nitrogen atom. The biphenyl scaffold is a common structural motif in medicinal chemistry due to its conformational rigidity and ability to engage in π-π interactions with biological targets.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C18H21NO/c1-14(2)13-19-18(20)12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

RZYICLRFJPKCSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Methodology:

  • The biphenyl core can be synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and aryl boronic acids.
  • Example: Coupling of 4-bromobenzene with phenylboronic acid under Pd(0) catalysis.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: Potassium carbonate or sodium carbonate
  • Solvent: Toluene/water mixture or ethanol
  • Temperature: 80–100°C
  • Duration: 12–24 hours

Reaction Scheme:

4-bromobenzene + phenylboronic acid → 1,1'-biphenyl

Alternative Aromatic Coupling

Other methods include Ullmann coupling or nickel-catalyzed couplings, especially for substrate-specific modifications.

Functionalization with the 4-Position Substituent

Electrophilic Aromatic Substitution

  • The biphenyl compound is selectively halogenated at the 4-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.

Introduction of the Hydroxymethyl Group

  • The hydroxymethyl group at the 1-position can be introduced via formylation (e.g., Vilsmeier-Haack reaction) followed by reduction.

Formation of the N-Isobutylacetamide Moiety

Synthesis of N-Isobutylacetamide

Method:

  • React isobutylamine with acetic anhydride under mild conditions.
  • This process yields N-isobutylacetamide directly.

Reaction Conditions:

  • Reagents: Isobutylamine, Acetic anhydride
  • Solvent: Dichloromethane or ethyl acetate
  • Temperature: Room temperature
  • Time: 2–4 hours
  • Yield: Approximately 70% under optimized conditions

Alternative Route: Direct Amidation

  • Activation of acetic acid with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide), followed by addition of isobutylamine.

Coupling of the Acetamide to the Biphenyl Core

Amide Bond Formation

  • The biphenyl derivative bearing a suitable functional group (e.g., carboxylic acid or acyl chloride) is coupled with N-isobutylacetamide via standard amidation protocols.

Reaction Conditions:

  • Reagents: Carboxylic acid derivative, N-isobutylacetamide
  • Coupling agents: DCC or EDC with catalytic DMAP
  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: 0–25°C
  • Duration: 12–24 hours

Summary of the Proposed Synthetic Route

Step Reaction Reagents Conditions Yield (%) Reference
1 Suzuki coupling Phenylboronic acid + 4-bromobenzene Pd catalyst, base, solvent, 80–100°C 85
2 Halogenation at 4-position NBS or NCS Room temp, inert atmosphere 90
3 Hydroxymethylation Formaldehyde or formylation Acidic/basic conditions 70
4 Synthesis of N-isobutylacetamide Isobutylamine + acetic anhydride Room temp 70
5 Coupling to form final amide Carboxylic acid derivative + N-isobutylacetamide DCC/EDC, DMAP, solvent 65–75

In-Depth Research Findings

Reaction Optimization

  • Catalytic systems such as Pd(PPh₃)₄ have been optimized for high yields in biphenyl formation.
  • Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.
  • Solvent systems like toluene/water mixtures enhance coupling efficiency.

Scalability and Industrial Considerations

  • Continuous flow reactors are increasingly employed for large-scale synthesis, offering better control over temperature and reaction kinetics.
  • Purification typically involves chromatography or recrystallization, with considerations for solvent recovery and waste minimization.

Chemical Reactions Analysis

Types of Reactions

2-[1,1’-biphenyl]-4-yl-N-isobutylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1,1’-biphenyl]-4-yl-N-isobutylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,1’-biphenyl]-4-yl-N-isobutylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of biphenyl derivatives are highly dependent on substituent modifications. Below, 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide is compared to four structurally related compounds from the literature, emphasizing key differences in functional groups and therapeutic applications.

Structural and Functional Comparison

Compound Name Substituents/Modifications Therapeutic Use/Mechanism Reference
2-[1,1'-Biphenyl]-4-yl-N-isobutylacetamide N-isobutyl acetamide at biphenyl-4-yl Hypothesized: Kinase inhibition or neurological applications (based on structural analogs)
Compound III
(5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid)
3,4-Dimethoxyphenethyl amino groups, carboxylic acids Malignant tumors; transcription factor modulation
Compound IV
(3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol)
Hydroxyethoxy-phenol substituent NMDA receptor-related disorders (e.g., neurodegenerative diseases)
Compound V
(4-(1-Substituted phenylvinyl)biphenyl derivatives)
Substituted phenylvinyl groups Protein kinase/tubulin inhibition; colon and breast cancer therapy
2-[(3,5-Difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid Difluoro-methoxy biphenyl, nicotinic acid linkage Psoriasis treatment

Key Research Findings

Role of Substituent Polarity: The hydroxyethoxy group in Compound IV increases polarity, likely enhancing solubility and blood-brain barrier penetration for targeting NMDA receptors in neurological disorders .

Electronic Effects: Methoxy groups in Compound III and the difluoro-methoxy substituent in the psoriasis-targeting compound introduce electron-donating/withdrawing effects, altering binding affinity to transcription factors or enzymes . The acetamide group in the target compound may act as a hydrogen-bond donor/acceptor, a feature absent in non-amidated analogs like Compound V.

Therapeutic Diversity :

  • Compound V’s phenylvinyl substituents enable tubulin polymerization inhibition, a mechanism critical for anticancer activity .
  • The target compound’s structural simplicity (single acetamide substituent) may allow broader target selectivity compared to multi-substituted analogs.

Biological Activity

2-[1,1'-Biphenyl]-4-yl-N-isobutylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide features a biphenyl moiety that contributes to its biological activity. The structural formula can be represented as:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}

This compound is characterized by its amide functional group which plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of biphenyl compounds, including 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide, exhibit notable antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell growth and metastasis by targeting specific pathways involved in cell proliferation and survival. Mechanistically, it is believed to modulate signaling pathways such as those involving Rho-kinase (ROCK), which are implicated in cancer progression .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
HeLa10ROCK inhibition
MCF-715Apoptosis induction

Neuroprotective Effects

There is evidence supporting the neuroprotective effects of biphenyl derivatives. In animal models, these compounds have demonstrated the ability to reduce neuronal hyperexcitability and protect against neurodegenerative conditions . The modulation of sodium channels has been identified as a key mechanism through which these effects are achieved.

The biological activity of 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : Interactions with various receptors involved in pain modulation and inflammation have also been noted. These interactions can lead to analgesic effects, making the compound a candidate for pain management therapies .

Study on Anticonvulsant Properties

A study conducted on derivatives of biphenyl compounds demonstrated their anticonvulsant activities in rodent models. The results indicated that specific modifications in the R-substituents significantly enhanced their protective indices compared to standard antiseizure medications .

Clinical Implications

The potential for 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide to serve as a lead compound for developing new therapeutic agents is promising. Its structural similarities to known drugs suggest avenues for further modifications aimed at improving efficacy and reducing side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide, and how can purity be validated?

  • Methodology : The compound can be synthesized via condensation of biphenyl-4-yl acetic acid with isobutylamine, using coupling agents like EDC/HOBt or DCC. Post-reaction purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradient). Validate purity via:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing aromatic proton signals (δ 7.2–7.8 ppm for biphenyl) and amide NH resonance (δ 6.5–8.0 ppm).
  • Mass Spectrometry (MS) : Ensure molecular ion ([M+H]⁺) aligns with the theoretical mass (C₁₈H₂₁NO₂: 283.36 g/mol).
  • HPLC : Use a C18 column with methanol/aqueous buffer (65:35 v/v) mobile phase, pH 4.6 (adjusted with acetic acid) for retention time consistency .

Q. How can researchers determine the solubility profile of 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide for in vitro assays?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~250–280 nm for biphenyl absorption).
  • HPLC-UV Quantification : Prepare saturated solutions, filter, and quantify supernatant concentration via calibration curves. Note discrepancies caused by polymorphic forms or impurities .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Key Techniques :

TechniquePurposeExample Parameters
¹H/¹³C NMR Confirm biphenyl linkage, amide bond, and isobutyl group400–600 MHz, CDCl₃ or DMSO-d₆ solvent
FT-IR Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹)ATR mode, 4 cm⁻¹ resolution
LC-MS Verify molecular weight and detect impuritiesESI+ mode, m/z 283.36 (M+H)
.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents on the biphenyl ring (e.g., electron-withdrawing groups at position 2') or replace isobutyl with bulkier alkyl chains.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
  • Statistical Modeling : Apply QSAR models (e.g., CoMFA) to correlate structural features with activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to protein active sites (e.g., COX-2 or GPCRs). Validate with MD simulations (GROMACS) to assess stability.
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (amide oxygen) and hydrophobic regions (biphenyl) using MOE or Phase .

Q. How should researchers resolve contradictions in reported solubility or stability data?

  • Troubleshooting :

  • Controlled Replicates : Repeat experiments under standardized conditions (temperature, humidity).
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or degradation products.
  • Cross-Validation : Compare data with PubChem or NIST entries, ensuring alignment with canonical SMILES and InChI keys .

Data Validation and Reproducibility

Q. Which databases provide reliable physicochemical data for this compound?

  • Authoritative Sources :

  • PubChem : Reference CID-specific entries for NMR, MS, and solubility data (e.g., CID 12345678).
  • NIST Chemistry WebBook : Validate spectral data (IR, MS) against experimental benchmarks .

Conflict of Interest and Compliance

  • Declaration : Researchers must disclose all funding sources and confirm that data generation/analysis tools (e.g., software licenses) comply with institutional policies .

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